1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid
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Overview
Description
1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms and a carboxylic acid group. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Naphthyridine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that naphthyridine derivatives can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . These interactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given the broad biological activities of naphthyridine derivatives , it’s likely that multiple pathways could be affected.
Result of Action
Given the diverse biological activities of naphthyridine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to yield the desired naphthyridine skeleton . Another approach involves the condensation of anthranilic acid derivatives, followed by ring cyclization at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro-naphthyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities and use in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer, anti-HIV, and antimicrobial properties.
1,8-Naphthyridine: Studied for its coordination chemistry and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-oxo-2H-2,7-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-10-2-1-5(6)7(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDOQKGVRCECMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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